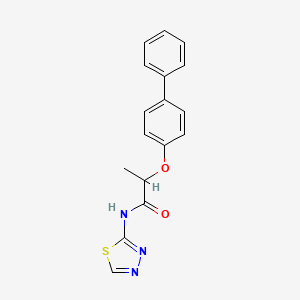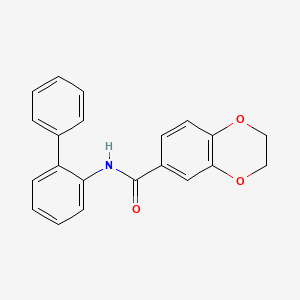![molecular formula C18H16Cl2N2O3 B4182423 2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4182423.png)
2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
描述
2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as DAPT, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in various diseases. DAPT inhibits the activity of gamma-secretase, an enzyme that cleaves transmembrane proteins, including amyloid precursor protein (APP), Notch, and other signaling molecules. The inhibition of gamma-secretase activity by DAPT has been shown to have therapeutic potential in Alzheimer's disease, cancer, and other diseases.
作用机制
2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the activity of gamma-secretase, an enzyme that cleaves transmembrane proteins, including APP and Notch. The inhibition of gamma-secretase activity by 2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide reduces the production of Aβ peptides and other signaling molecules.
Biochemical and Physiological Effects
2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to reduce the production of Aβ peptides in vitro and in vivo, leading to a reduction in amyloid plaque formation in the brains of Alzheimer's disease model mice. 2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to inhibit the Notch signaling pathway in cancer cells, leading to a reduction in cell proliferation and survival.
实验室实验的优点和局限性
2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a potent and specific inhibitor of gamma-secretase activity, making it a valuable tool for studying the role of gamma-secretase in various diseases. However, 2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
未来方向
Future research on 2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide could focus on its therapeutic potential in other diseases, such as cardiovascular disease and diabetes. Additionally, research could focus on developing more stable and soluble forms of 2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide for improved effectiveness in experiments and potential clinical applications.
科学研究应用
2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its therapeutic potential in Alzheimer's disease. The inhibition of gamma-secretase activity by 2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide reduces the production of amyloid-beta (Aβ) peptides, which are the main component of the plaques found in the brains of Alzheimer's patients. 2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have therapeutic potential in cancer by inhibiting the Notch signaling pathway, which is involved in cell proliferation and survival.
属性
IUPAC Name |
2,5-dichloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c19-13-3-6-16(20)15(11-13)17(23)21-14-4-1-12(2-5-14)18(24)22-7-9-25-10-8-22/h1-6,11H,7-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPBFHFHPGLAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4182358.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4182360.png)
![methyl 3-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4182362.png)

![3-{[(2-bromobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4182387.png)


![N-(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide](/img/structure/B4182410.png)
![N-cyclohexyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182416.png)
![N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide](/img/structure/B4182428.png)

![1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4182439.png)
